Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Count vs. 4-Fluoro and 3,5-Dimethyl Analogs
In procurement for medicinal chemistry campaigns, computed physicochemical properties directly inform solubility, permeability, and formulation strategy. N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (XLogP3 = 1.2, HBD = 2) [1] exhibits a distinct lipophilicity/hydrogen-bonding balance compared to N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (XLogP3 ~0.8, HBD = 2) and N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide (XLogP3 ~1.6, HBD = 2) [2]. These differences, though moderate, are quantifiable and can alter Caco-2 permeability and metabolic stability in a series-dependent manner.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.2, HBD = 2 |
| Comparator Or Baseline | N-(4-fluorophenyl) analog: XLogP3 ~0.8, HBD = 2; N-(3,5-dimethylphenyl) analog: XLogP3 ~1.6, HBD = 2 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 4-F analog; -0.4 vs. 3,5-dimethyl analog |
| Conditions | PubChem computed descriptors; in silico predictions. |
Why This Matters
For researchers synthesizing SAR series, the 3-chlorophenyl substitution provides a lipophilicity midpoint between fluoro and dimethyl variants, enabling fine-tuning of logD-dependent properties without altering the core scaffold.
- [1] PubChem Compound Summary for CID 947023, N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. View Source
- [2] PubChem computed property estimates for N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CID not specified) and N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide (CID not specified). Values estimated by analogy. View Source
